Boc-alpha-methyl-L-phenylalanine Boc-alpha-methyl-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 111771-58-5
VCID: VC0111165
InChI: InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O
Molecular Formula: C₁₅H₂₁NO₄
Molecular Weight: 279.33

Boc-alpha-methyl-L-phenylalanine

CAS No.: 111771-58-5

Cat. No.: VC0111165

Molecular Formula: C₁₅H₂₁NO₄

Molecular Weight: 279.33

* For research use only. Not for human or veterinary use.

Boc-alpha-methyl-L-phenylalanine - 111771-58-5

Specification

CAS No. 111771-58-5
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33
IUPAC Name (2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m0/s1
SMILES CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O

Introduction

Chemical Structure and Synonyms

Structural Description

The compound’s IUPAC name is N-tert-butoxycarbonyl-alpha-methyl-L-phenylalanine, and its HELM notation is PEPTIDE1{[CC@(C(=O)O)NC(=O)OC(C)(C)C]} . The 3D structure confirms the BOC group’s orientation and the methyl group’s position relative to the phenyl ring (Figure 1) .

PropertyValue
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight279.33 g/mol
CAS Number111771-58-5, 53940-88-8
SolubilityOrganic solvents (DCM, DMF)
BOC Removal ConditionAcidic (e.g., TFA)

Synonyms

  • Boc-alpha-methyl-L-Phe

  • (S)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid

Synthesis and Production Methods

BOC Protection Chemistry

The synthesis involves reacting alpha-methyl-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., tetramethylguanidine) to selectively protect the amino group . This method ensures minimal racemization due to the steric hindrance from the alpha-methyl group .

Reaction Steps

  • Amino Group Activation: The carboxylate is deprotonated by the base, facilitating nucleophilic attack on Boc₂O.

  • BOC Incorporation: The tert-butoxycarbonyl group attaches to the amino nitrogen, forming a stable carbamate linkage.

Industrial-Scale Production

Commercial production employs solid-phase peptide synthesis (SPPS) protocols, where Boc-alpha-methyl-L-phenylalanine is coupled to resin-bound peptides using reagents like dicyclohexylcarbodiimide (DCC) or HBTU . The BOC group is removed under acidic conditions (e.g., 50% trifluoroacetic acid in DCM) to expose the free amine for subsequent couplings .

Applications in Peptide Synthesis and Drug Development

Role in Peptide Synthesis

Boc-alpha-methyl-L-phenylalanine serves as a building block in SPPS, enabling the incorporation of non-natural amino acids with enhanced metabolic stability . Its steric bulk reduces side-chain reactivity, minimizing undesired intramolecular cyclization or racemization .

Example Applications

ApplicationDescription
Metabolic StabilityInclusion in peptide therapeutics to resist proteolytic degradation .
Receptor SelectivityModulation of peptide backbone conformation for targeted receptor binding .

Kinin B₁ Receptor Antagonists

Boc-alpha-methyl-L-phenylalanine derivatives have been used in designing kinin B₁ receptor antagonists (e.g., R 892, R 913, R 914) . These analogs exhibit:

  • High Antagonistic Potency: pA₂ values of 7.7–8.8 at human and rabbit B₁ receptors .

  • Enzyme Resistance: Stability against angiotensin-converting enzyme (ACE) and aminopeptidases .

Mechanism: The alpha-methyl group enhances hydrophobic interactions with receptor pockets, improving binding affinity and selectivity .

Anti-Bacterial Peptides

Boc-protected dipeptides (e.g., Boc-Phe-Trp-OMe) demonstrate broad-spectrum anti-bacterial activity through:

  • Membrane Permeabilization: Disruption of outer and inner bacterial membranes .

  • Biofilm Eradication: Crystal violet assays confirm biofilm disruption at MIC₉₀ values of 230–400 μg/mL .

  • Self-Assembly: Formation of fibril and spherical nanostructures that enhance bacterial targeting .

Research Findings and Pharmacological Studies

Anti-Bacterial Peptide Studies

A 2025 study evaluated Boc-protected dipeptides against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria . Key findings include:

ParameterResult
MIC₉₀ Values230–400 μg/mL (broad-spectrum efficacy)
CytotoxicityNon-toxic to human cells (hemolysis < 5%)
MechanismMembrane disruption via nanostructure formation (SEM confirmed) .

Structure-Activity Relationship (SAR)

The alpha-methyl group’s role in peptide self-assembly was investigated in anti-bacterial studies:

  • Hydrophobic Interactions: The methyl group enhances π-π stacking with aromatic residues (e.g., Trp), driving nanostructure formation .

  • Steric Effects: Reduced backbone flexibility limits conformational freedom, favoring specific aggregation pathways .

HazardPrevention
Skin/IrritationWear gloves and lab coats; avoid prolonged contact.
Respiratory ExposureUse fume hoods when handling powders.

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